molecular formula C11H12N2O3 B1366522 ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate CAS No. 237435-96-0

ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate

Cat. No. B1366522
M. Wt: 220.22 g/mol
InChI Key: GIXHNQHBLPIRAL-UHFFFAOYSA-N
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Patent
US07507740B2

Procedure details

To a solution of 2-cyano-1-(2-furyl)vinyl 4-methylbenzenesulfonate (10.48 g) and diethyl aminomalonate hydrochloride (7.67 g) in a mixed solvent of ethanol (120 mL)-tetrahydrofuran (64 mL) was added dropwise a solution (36.9 mL) of 20% sodium ethoxide in ethanol under ice-cooling. After stirring at room temperature for 12 hrs, the reaction mixture was poured into ice water (350 mL) and adjusted to pH 7 with 1N hydrochloric acid. The organic solvent was evaporated under reduced pressure, and the residue was extracted with ethyl acetate (150 mL×3). The organic layers were combined, washed with saturated brine (100 mL), and dried over anhydrous magnesium sulfate. After concentration under reduced pressure, the residue was purified by silica gel column chromatography (eluent, hexane:methyl acetate=3:1→1:1) and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (2.66 g).
Name
2-cyano-1-(2-furyl)vinyl 4-methylbenzenesulfonate
Quantity
10.48 g
Type
reactant
Reaction Step One
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
36.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[C:12]([C:16]2[O:17][CH:18]=[CH:19][CH:20]=2)=[CH:13][C:14]#[N:15])(=O)=O)=CC=1.Cl.[NH2:22][CH:23](C(OCC)=O)[C:24]([O:26][CH2:27][CH3:28])=[O:25].[O-]CC.[Na+].Cl>C(O)C.O1CCCC1>[NH2:15][C:14]1[CH:13]=[C:12]([C:16]2[O:17][CH:18]=[CH:19][CH:20]=2)[NH:22][C:23]=1[C:24]([O:26][CH2:27][CH3:28])=[O:25] |f:1.2,3.4|

Inputs

Step One
Name
2-cyano-1-(2-furyl)vinyl 4-methylbenzenesulfonate
Quantity
10.48 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OC(=CC#N)C=1OC=CC1
Name
Quantity
7.67 g
Type
reactant
Smiles
Cl.NC(C(=O)OCC)C(=O)OCC
Name
Quantity
36.9 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
64 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice water
Quantity
350 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate (150 mL×3)
WASH
Type
WASH
Details
washed with saturated brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent, hexane:methyl acetate=3:1→1:1)
CUSTOM
Type
CUSTOM
Details
the obtained solid was recrystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C(NC(=C1)C=1OC=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.66 g
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.